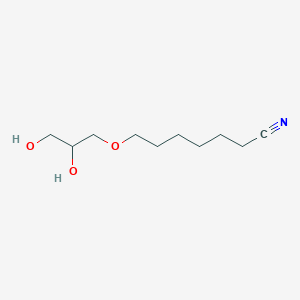![molecular formula C8H19Cl2NO B14282441 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride CAS No. 137834-77-6](/img/structure/B14282441.png)
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is a chemical compound with the molecular formula C8H18Cl2NO. It is a derivative of ethanol and contains both butyl and chloroethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride typically involves the reaction of butylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Various substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethanol: A simpler compound with similar reactivity but lacking the butyl group.
Butylamine: Contains the butyl group but lacks the chloroethyl functionality.
2-[Ethyl(2-chloroethyl)amino]ethanol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride is unique due to the presence of both butyl and chloroethyl groups, which confer specific reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
137834-77-6 |
|---|---|
Molekularformel |
C8H19Cl2NO |
Molekulargewicht |
216.15 g/mol |
IUPAC-Name |
2-[butyl(2-chloroethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C8H18ClNO.ClH/c1-2-3-5-10(6-4-9)7-8-11;/h11H,2-8H2,1H3;1H |
InChI-Schlüssel |
DBFYNNGNIVYSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCO)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)



phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)


